4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one
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Overview
Description
4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[55]undecan-5-one is a spirocyclic compound that features a unique structural framework The spirocyclic structure is characterized by a bicyclic system where two rings are connected through a single atom, creating a rigid and conformationally restricted molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one typically involves the formation of the spirocyclic core followed by the introduction of the trifluoroethyl group. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. For instance, the reaction of a 1,4-diazabicyclo[2.2.2]octane derivative with a trifluoroethylating agent under basic conditions can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and developing purification techniques to ensure the final product’s purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new pharmaceuticals.
Materials Science: The rigid spirocyclic framework imparts desirable properties such as thermal stability and mechanical strength, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: Its chemical stability and reactivity make it suitable for use in industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target molecules. Additionally, the spirocyclic structure can provide conformational rigidity, improving the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazaspiro[5.5]undecan-3-one: This compound shares the spirocyclic core but lacks the trifluoroethyl group, resulting in different chemical and biological properties.
1,3,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with a different substitution pattern, leading to variations in reactivity and applications.
2,4-Dioxa- and 2,4-Diazaspiro[5.5]undecane Derivatives: These compounds contain oxygen or nitrogen atoms in the spirocyclic framework, offering unique properties and applications.
Uniqueness
4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one stands out due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C10H15F3N2O2 |
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Molecular Weight |
252.23 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C10H15F3N2O2/c11-10(12,13)7-15-4-5-17-9(8(15)16)2-1-3-14-6-9/h14H,1-7H2 |
InChI Key |
CRMHUPGEAYWMJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)C(=O)N(CCO2)CC(F)(F)F |
Origin of Product |
United States |
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